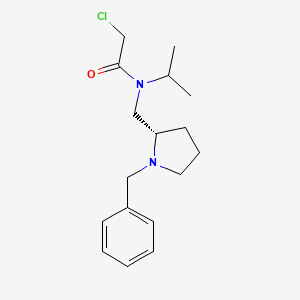

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

CAS No.:

Cat. No.: VC13467282

Molecular Formula: C17H25ClN2O

Molecular Weight: 308.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H25ClN2O |

|---|---|

| Molecular Weight | 308.8 g/mol |

| IUPAC Name | N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-propan-2-ylacetamide |

| Standard InChI | InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1 |

| Standard InChI Key | KGJRKGZKEPUWJC-INIZCTEOSA-N |

| Isomeric SMILES | CC(C)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CCl |

| SMILES | CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl |

| Canonical SMILES | CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl |

Introduction

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a synthetic compound of interest in medicinal chemistry, particularly noted for its potential therapeutic applications. It belongs to the class of acetamides and features a pyrrolidine ring, which is known for its role in various biological activities. The compound's unique structural components suggest interactions with biological targets, making it a candidate for further pharmacological studies.

Synthesis and Chemical Reactions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide typically involves multi-step organic reactions. Key methods include the reaction of appropriate precursors under controlled conditions such as temperature and solvent choice. Polar aprotic solvents can facilitate nucleophilic substitutions during the synthesis process.

| Synthesis Conditions | Description |

|---|---|

| Temperature Control | Critical for optimizing yields and purity. |

| Solvent Choice | Polar aprotic solvents enhance nucleophilic substitutions. |

| Reaction Time | Careful control to ensure high yield and purity. |

Analytical techniques such as thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are essential for monitoring the progress of the reactions and assessing product purity.

Potential Applications and Mechanism of Action

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide may interact with specific receptors or enzymes within biological systems. Its mechanism of action likely involves interactions with neurotransmitter systems or acting as an inhibitor for certain enzymes. Further studies using in vitro assays can elucidate its binding affinity and selectivity toward specific targets.

Potential Therapeutic Areas

-

Neuropharmacology: The compound's structure suggests potential effects on neurotransmission pathways, influencing mood and behavior.

-

Enzyme Inhibition: Possible applications in targeting specific enzymes for therapeutic benefits.

Stability and Reactivity

The compound's stability under various pH conditions should be assessed, along with its reactivity towards nucleophiles and electrophiles. This data can guide formulation strategies for pharmaceutical applications.

| Stability Factors | Considerations |

|---|---|

| pH Conditions | Assess stability across a range of pH levels. |

| Reactivity | Evaluate reactivity with nucleophiles and electrophiles. |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume